4,6-Difluoro-2-(hydroxymethyl)benzimidazole
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Overview
Description
4,6-Difluoro-2-(hydroxymethyl)benzimidazole is an organic compound with the molecular formula C8H6F2N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 4 and 6 positions, along with a hydroxymethyl group at the 2 position, imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole typically involves the reaction of 4,6-difluoro-1,2-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(hydroxymethyl)benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-difluoro-2-carboxybenzimidazole.
Reduction: Formation of 4,6-difluoro-2-aminomethylbenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-2-(hydroxymethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral and antiparasitic agent.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2-(hydroxymethyl)benzimidazole
- 2-(Hydroxymethyl)benzimidazole
- 5,6-Difluoro-2-(hydroxymethyl)benzimidazole
Uniqueness
4,6-Difluoro-2-(hydroxymethyl)benzimidazole is unique due to the specific positioning of the fluorine atoms and the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F2N2O |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(4,6-difluoro-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-7(3-13)12-8/h1-2,13H,3H2,(H,11,12) |
InChI Key |
QGHBHXMWVTYWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CO)F)F |
Origin of Product |
United States |
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